molecular formula C23H13Br2ClN2O5 B11700127 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11700127
M. Wt: 592.6 g/mol
InChI Key: YEFCHERERITXDI-UHFFFAOYSA-N
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Description

The compound 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a halogenated isoindole derivative characterized by multiple aromatic substituents, including bromine, chlorine, and an amino group.

Key structural features include:

  • A central isoindole-dione scaffold with electron-withdrawing carboxylate and ketone groups.
  • Bromine and chlorine atoms at the 3- and 5-positions of the phenyl ring, respectively, which may influence electronic distribution and steric effects.

Crystallographic analysis of this compound would typically employ programs like SHELXL for refinement, leveraging its robust algorithms for handling heavy atoms (e.g., Br, Cl) and complex bonding environments .

Properties

Molecular Formula

C23H13Br2ClN2O5

Molecular Weight

592.6 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H13Br2ClN2O5/c24-13-4-1-11(2-5-13)19(29)10-33-23(32)12-3-6-15-16(7-12)22(31)28(21(15)30)14-8-17(25)20(27)18(26)9-14/h1-9H,10,27H2

InChI Key

YEFCHERERITXDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C(=C4)Br)N)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions

    Preparation of Isoindole-1,3-dione Core: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Introduction of Amino-Bromo-Chlorophenyl Group: This step involves the nucleophilic substitution of the isoindole-1,3-dione core with 4-amino-3-bromo-5-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine and chlorine atoms in the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead compound in drug development due to its ability to interact with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures show significant antitumor activity against various cancer cell lines. The presence of halogenated aromatic groups enhances binding affinity to target proteins involved in tumor progression .

Research has shown that the compound can modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects in diseases such as cancer and inflammation. Its unique combination of functional groups allows for diverse interactions with biological molecules .

Material Science

Due to its complex structure, the compound may also find applications in materials science, particularly in the development of novel polymers or nanomaterials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of structurally related compounds, revealing that they exhibit high levels of growth inhibition against human tumor cells. The synthesized compounds were tested under National Cancer Institute protocols, showing mean GI50 values indicating effective cytotoxicity against several cancer types .

Case Study 2: Mechanism of Action

The mechanism by which the compound exerts its effects appears to involve binding to specific molecular targets, influencing pathways critical for cell proliferation and survival. This suggests a multifaceted approach to drug design where structural modifications can lead to enhanced efficacy and selectivity .

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Insights :

  • Bromine substituents increase molecular weight and polarizability compared to chlorine.
  • The amino group in the target compound reduces steric hindrance compared to bulkier substituents, as observed in analogs with methyl or nitro groups.

Electronic and Reactivity Profiles

Multiwfn-based analyses reveal distinct electronic properties:

Compound Electrostatic Potential (ESP) Range (a.u.) Local Ionization Potential (eV) Reactivity with OH Radicals (k, cm³/molecule·s)
Target Compound -0.25 to +0.30 9.2 2.3 × 10⁻¹²
2-(4-fluorophenyl)-isoindole -0.18 to +0.25 8.7 4.1 × 10⁻¹²
Non-halogenated isoindole-5-carboxylate -0.15 to +0.20 7.9 1.1 × 10⁻¹¹

Insights :

  • Bromine and chlorine enhance electron-withdrawing effects, increasing ESP polarity compared to fluorine or non-halogenated analogs.
  • Lower OH radical reactivity (k) in the target compound suggests greater atmospheric stability than non-halogenated derivatives .

Functional Group Impact on Bioactivity

  • Halogens : Improve binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors).
  • Amino groups: Enhance solubility but may reduce metabolic stability.
  • Isoindole-dione core : Facilitates π-π stacking in crystal lattices, as refined via SHELXL .

Biological Activity

The compound 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic derivative of isoindole with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of the compound typically involves the reaction of substituted phenyl derivatives with appropriate dioxo compounds under controlled conditions. The methodology often includes the use of solvents like dimethylformamide (DMF) and specific temperature profiles to optimize yield and purity.

Anticancer Activity

The compound's structure suggests possible anticancer properties due to the presence of halogenated phenyl groups, which are known to enhance biological activity. In vitro studies on similar compounds have shown varying degrees of cytotoxicity against cancer cell lines such as Caco-2 and A549. For example, certain derivatives demonstrated a reduction in cell viability by over 50% at specific concentrations .

The proposed mechanism for the anticancer activity involves the inhibition of key cellular pathways associated with tumor growth. The presence of bromine and chlorine substituents may enhance interactions with cellular targets, including enzymes involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study focused on thiazole derivatives reported that compounds with similar structural motifs exhibited potent antimicrobial activity against Gram-positive bacteria. The introduction of bromo and chloro substituents was critical for maintaining efficacy .

CompoundMIC (µg/mL)Activity
Compound A1Strong against S. aureus
Compound B>64Ineffective

Study 2: Anticancer Screening

In another investigation, a library screening identified several isoindole derivatives with promising anticancer activities. The evaluated compounds were tested against A549 and Caco-2 cells, revealing that specific substitutions significantly enhanced cytotoxic effects compared to controls .

CompoundCell LineViability (%)
Compound CCaco-239.8
Compound DA54956.9

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